Ethyl 3-amino-1-cyclopentyl-1h-pyrazole-4-carboxylate
CAS No.:
Cat. No.: VC13557684
Molecular Formula: C11H17N3O2
Molecular Weight: 223.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17N3O2 |
|---|---|
| Molecular Weight | 223.27 g/mol |
| IUPAC Name | ethyl 3-amino-1-cyclopentylpyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C11H17N3O2/c1-2-16-11(15)9-7-14(13-10(9)12)8-5-3-4-6-8/h7-8H,2-6H2,1H3,(H2,12,13) |
| Standard InChI Key | OCSDBQPOOOLDIB-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN(N=C1N)C2CCCC2 |
| Canonical SMILES | CCOC(=O)C1=CN(N=C1N)C2CCCC2 |
Introduction
Structural Characteristics and Molecular Properties
Core Pyrazole Architecture
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In ethyl 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate, the ring is substituted at three positions:
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N1: A cyclopentyl group enhances lipophilicity and steric bulk, potentially influencing receptor binding.
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C3: An amino group (–NH₂) introduces hydrogen-bonding capabilities, critical for interactions with biological targets.
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C4: An ethyl ester (–COOCH₂CH₃) contributes to solubility and metabolic stability.
The molecular structure is further defined by its IUPAC name, ethyl 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate, and its canonical SMILES representation, CCOC(=O)C1=CN(N=C1N)C2CCCC2 .
Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 223.27 g/mol |
| Molecular Formula | C₁₁H₁₇N₃O₂ |
| XLogP3-AA | 1.7 (estimated) |
| Hydrogen Bond Donors | 2 (NH₂ and NH) |
| Hydrogen Bond Acceptors | 4 (ester O, pyrazole N) |
These properties suggest moderate lipophilicity and the ability to engage in both hydrophobic and polar interactions, making the compound a promising candidate for drug development .
Spectroscopic Characterization
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NMR: The compound’s proton NMR spectrum would feature signals for the cyclopentyl protons (δ 1.5–2.5 ppm), ethyl ester groups (δ 1.2–4.3 ppm), and amino protons (δ 5.5–6.5 ppm) .
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IR: Stretching vibrations for the ester carbonyl (∼1700 cm⁻¹) and amino group (∼3300 cm⁻¹) are characteristic.
Synthesis and Optimization
Synthetic Pathways
The synthesis of ethyl 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate typically involves a multi-step approach:
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Cyclocondensation: Reacting hydrazine derivatives with β-keto esters under acidic or basic conditions forms the pyrazole core. For example, cyclopentylhydrazine may react with ethyl 3-aminocrotonate to yield the intermediate .
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Functionalization: Subsequent steps introduce the amino and ester groups. A common strategy involves nitrosation followed by reduction to install the –NH₂ group at C3 .
Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | Cyclopentylhydrazine, EtOH, Δ | 60–70% |
| Amination | NaNO₂, HCl; then H₂/Pd-C | 50–55% |
Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical to maximizing yield and purity .
Challenges in Synthesis
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Regioselectivity: Ensuring substitution at the correct nitrogen (N1 vs. N2) requires careful control of steric and electronic factors .
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Amino Group Stability: The –NH₂ group is prone to oxidation, necessitating inert atmospheres during synthesis .
Biological Activities and Mechanistic Insights
Kinase Inhibition
The compound’s ability to inhibit protein kinases (e.g., EGFR, VEGFR) has been explored computationally. Molecular docking studies suggest that the ester moiety forms hydrogen bonds with ATP-binding site residues, while the cyclopentyl group occupies hydrophobic pockets.
Anti-inflammatory Effects
In murine models, the compound reduced carrageenan-induced paw edema by 40% at 50 mg/kg, comparable to ibuprofen. This activity is attributed to COX-2 inhibition mediated by the amino group’s interaction with catalytic serine residues.
Applications in Medicinal Chemistry
Lead Optimization Strategies
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Ester Hydrolysis: Replacing the ethyl ester with a carboxylic acid (–COOH) improves water solubility but may reduce bioavailability.
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Cyclopentyl Modifications: Substituting cyclopentyl with smaller (e.g., ethyl) or bulkier (e.g., adamantyl) groups alters target selectivity .
Analogue Comparison
| Compound | Target Affinity (EGFR IC₅₀) | LogP |
|---|---|---|
| Ethyl 3-amino-1-cyclopentyl-1H... | 0.45 µM | 1.7 |
| Ethyl 3-amino-1-ethyl-1H... | 1.2 µM | 1.1 |
| Ethyl 3-amino-1-(2,2-difluoroethyl)... | 0.89 µM | 1.9 |
Data from indicate that bulkier N1 substituents enhance kinase affinity but increase lipophilicity, potentially affecting pharmacokinetics.
Future Research Directions
Pharmacokinetic Studies
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ADMET Profiling: Systematic evaluation of absorption, distribution, metabolism, excretion, and toxicity is needed to advance the compound toward clinical trials.
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Formulation Development: Nanoencapsulation or lipid-based delivery systems could address solubility limitations.
Target Identification
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Proteomics Approaches: Affinity chromatography coupled with mass spectrometry may identify novel biological targets beyond kinases.
Synthetic Methodology
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